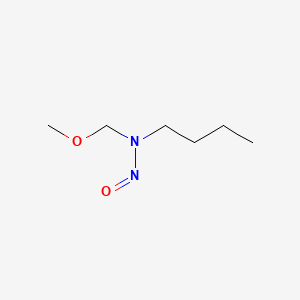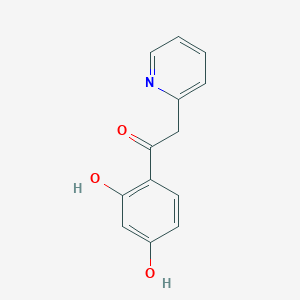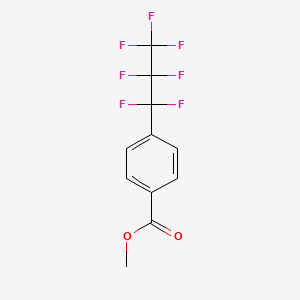![molecular formula C6H9FN2OS B14490768 {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride CAS No. 65303-77-7](/img/structure/B14490768.png)
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyanopropyl group, a sulfanyl group, and a carbamyl fluoride moiety. This compound has garnered interest due to its potential reactivity and utility in synthetic chemistry.
Métodos De Preparación
The synthesis of {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride typically involves multiple steps, starting with the preparation of the cyanopropyl precursor. The cyanopropyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source. The sulfanyl group is then added via a thiolation reaction, often using a thiol reagent under basic conditions. Finally, the carbamyl fluoride moiety is introduced through a reaction with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under controlled conditions to ensure the formation of the desired product.
Análisis De Reacciones Químicas
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoride group can be replaced by other nucleophiles like amines or alcohols, forming new derivatives.
Hydrolysis: The carbamyl fluoride moiety can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of carbamic acid derivatives.
Aplicaciones Científicas De Investigación
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in enzyme inhibition assays.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique functional groups.
Mecanismo De Acción
The mechanism of action of {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride involves its interaction with molecular targets through its reactive functional groups. The cyanopropyl group can participate in nucleophilic or electrophilic reactions, while the sulfanyl group can form strong bonds with metal ions or other electrophiles. The carbamyl fluoride moiety is particularly reactive, capable of forming covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity.
Comparación Con Compuestos Similares
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride can be compared with similar compounds such as:
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl chloride: Similar structure but with a chloride instead of a fluoride, leading to different reactivity and applications.
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl bromide: Bromide variant with distinct reactivity patterns.
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl iodide: Iodide version, often more reactive due to the larger atomic radius of iodine.
Propiedades
Número CAS |
65303-77-7 |
|---|---|
Fórmula molecular |
C6H9FN2OS |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
N-(2-cyanopropan-2-ylsulfanylmethyl)carbamoyl fluoride |
InChI |
InChI=1S/C6H9FN2OS/c1-6(2,3-8)11-4-9-5(7)10/h4H2,1-2H3,(H,9,10) |
Clave InChI |
BUKGVGSGQCLCJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)SCNC(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


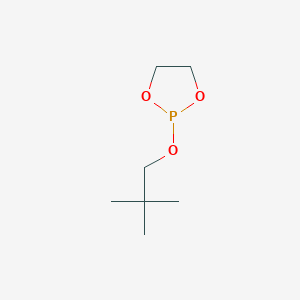


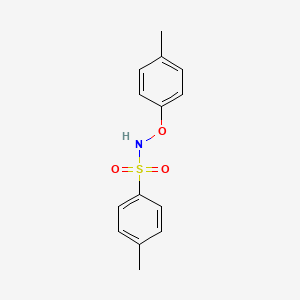

![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
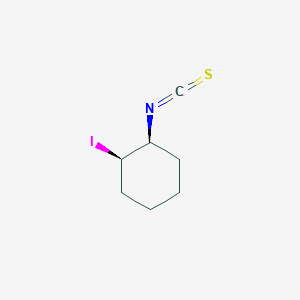

![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)

